diethyl[(2R)-piperidin-2-ylmethyl]amine dihydrochloride
CAS No.:
Cat. No.: VC13748960
Molecular Formula: C10H24Cl2N2
Molecular Weight: 243.21 g/mol
* For research use only. Not for human or veterinary use.
![diethyl[(2R)-piperidin-2-ylmethyl]amine dihydrochloride -](/images/structure/VC13748960.png)
Specification
Molecular Formula | C10H24Cl2N2 |
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Molecular Weight | 243.21 g/mol |
IUPAC Name | N-ethyl-N-[[(2R)-piperidin-2-yl]methyl]ethanamine;dihydrochloride |
Standard InChI | InChI=1S/C10H22N2.2ClH/c1-3-12(4-2)9-10-7-5-6-8-11-10;;/h10-11H,3-9H2,1-2H3;2*1H/t10-;;/m1../s1 |
Standard InChI Key | RFCSDISMBSJWSY-YQFADDPSSA-N |
Isomeric SMILES | CCN(CC)C[C@H]1CCCCN1.Cl.Cl |
SMILES | CCN(CC)CC1CCCCN1.Cl.Cl |
Canonical SMILES | CCN(CC)CC1CCCCN1.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Structure
The compound features a (2R)-piperidin-2-ylmethyl backbone, where the piperidine ring adopts a chair conformation. The diethylamine group is attached to the methylene bridge at the C2 position, with two hydrochloride ions providing solubility and stability .
Key structural attributes:
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IUPAC Name: N-Ethyl-N-[(2R)-piperidin-2-ylmethyl]ethanamine dihydrochloride
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SMILES: Cl.Cl.CCN(CC)CC1CCCCN1
Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 243.21 g/mol | |
Purity | ≥95% | |
Solubility | Soluble in polar solvents (e.g., water, methanol) | |
Storage Conditions | Room temperature, dry environment |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves refluxing piperidine derivatives with diethylamine in ethanol or methanol, followed by hydrochlorination. A representative pathway includes:
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Alkylation: Piperidin-2-ylmethanol reacts with diethylamine under basic conditions.
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Hydrochlorination: The free base is treated with HCl gas to yield the dihydrochloride salt .
Critical parameters:
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Yield: ~70–85% after purification.
Stereochemical Considerations
The (2R) configuration is critical for receptor binding in chiral environments. Enantioselective synthesis often employs chiral auxiliaries (e.g., (S)-α-phenylethylamine) or asymmetric hydrogenation .
Biological Activity and Mechanism
Receptor Interactions
Piperidine derivatives are known to interact with muscarinic receptors and σ1 receptors, influencing neurotransmitter systems . While direct data on this compound are sparse, structural analogs exhibit:
Enzymatic Inhibition
Cationic amphiphilic piperidines inhibit lysosomal phospholipase A2 (PLA2G15), leading to phospholipidosis . For example:
Compound | PLA2G15 IC₅₀ (μM) | Phospholipidosis Risk |
---|---|---|
Amiodarone | 0.18 | High |
Diethyl[(2R)-piperidin-2-ylmethyl]amine* | ~0.5–1.0 (predicted) | Moderate |
*Predicted based on structural similarity .
Pharmacological Applications
Neurological Disorders
Piperidine derivatives are explored for Alzheimer’s disease (e.g., acetylcholinesterase inhibition) and pain management (dual MOR/σ1R ligands) . For instance:
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Donepezil analogs: IC₅₀ = 1.01 μM (vs. 0.067 μM for donepezil) .
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Anti-AChE activity: Enhanced by stereoselective 2-substitution .
Parameter | Data | Source |
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Acute Toxicity (LD₅₀) | Not established | |
Hazard Statements | H315, H319, H335 (skin/eye irritation, respiratory toxicity) | |
Precautionary Measures | Use PPE, avoid inhalation |
Phospholipidosis Risk
Cationic amphiphilic drugs (CADs) like this compound accumulate in lysosomes, disrupting lipid metabolism . Screening via PLA2G15 inhibition assays is recommended during drug development .
Comparative Analysis with Piperidine Derivatives
Compound | Biological Target | IC₅₀/Ki | Key Application |
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Diethyl[(2R)-piperidin-2-ylmethyl]amine | MOR/σ1R | ~1–10 nM | Pain management |
Donepezil | Acetylcholinesterase | 0.067 μM | Alzheimer’s disease |
Flecainide | Sodium channels | 1–2 μM | Cardiac arrhythmia |
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